N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
CAS No.:
Cat. No.: VC11151307
Molecular Formula: C13H10N4S
Molecular Weight: 254.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N4S |
|---|---|
| Molecular Weight | 254.31 g/mol |
| IUPAC Name | N-pyridin-3-yl-4-pyridin-4-yl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C13H10N4S/c1-2-11(8-15-5-1)16-13-17-12(9-18-13)10-3-6-14-7-4-10/h1-9H,(H,16,17) |
| Standard InChI Key | SQCNBGBUKCWMFH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
| Canonical SMILES | C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(3-pyridyl)-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine, reflects its substitution pattern:
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A thiazole ring (1,3-thiazole) serves as the core structure.
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A 3-pyridinyl group is bonded to the amine nitrogen at position 2 of the thiazole.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₀N₄S | |
| Average mass | 254.31 g/mol | |
| Monoisotopic mass | 254.062617 Da | |
| SMILES | C1=CC=CN=C1C2=CSC(=N2)N=C3C=NC=CC3 |
Stereoelectronic Characteristics
The thiazole ring’s aromaticity and electron-deficient nature arise from conjugation between sulfur and nitrogen atoms. Quantum mechanical calculations predict:
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Dipole moment: ~4.2 D (due to polar N–S bonds and pyridinyl substituents).
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HOMO-LUMO gap: ~5.1 eV, suggesting moderate reactivity toward electrophiles .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via multicomponent reactions (MCRs) involving pyridinyl amines, aldehydes, and isocyanides. A representative protocol from the Royal Society of Chemistry involves :
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Condensation:
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React 3-pyridinamine (1 eq) with 4-pyridinecarbaldehyde (1 eq) in methanol.
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Add 2-isocyano-2,4,4-trimethylpentane (1 eq) and p-toluenesulfonic acid (0.2 eq) as a catalyst.
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Heat at 70°C for 12 hours.
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Workup:
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Dilute with water, extract with ethyl acetate, and dry over Na₂SO₄.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane).
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Table 2: Optimized Reaction Conditions
Mechanistic Insights
The reaction proceeds via:
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Iminium ion formation: Aldehyde and amine condense to form an imine intermediate.
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Nucleophilic attack: Isocyanide adds to the imine, generating a nitrilium intermediate.
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Cyclization: Intramolecular attack by sulfur yields the thiazole ring .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
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Stability: Decomposes above 240°C; susceptible to oxidation under acidic conditions .
Table 3: Spectroscopic Data
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